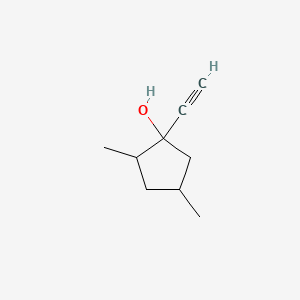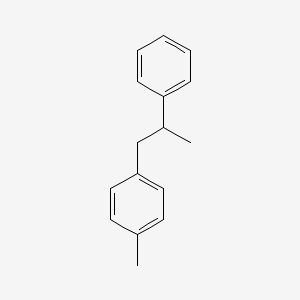
(1R,4S)-1,4-dichlorocyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-1,4-dichlorocyclooctane is an organic compound characterized by a cyclooctane ring with two chlorine atoms attached at the 1 and 4 positions. This compound is notable for its stereochemistry, with the chlorine atoms positioned in a specific spatial arrangement that gives it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(1R,4S)-1,4-dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclooctane-1,4-diol.
Reduction Reactions: The compound can be reduced to cyclooctane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to cyclooctane-1,4-dione.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Cyclooctane-1,4-diol.
Reduction: Cyclooctane.
Oxidation: Cyclooctane-1,4-dione.
科学的研究の応用
(1R,4S)-1,4-dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R,4S)-1,4-dichlorocyclooctane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the chlorine atoms are removed, leading to the formation of cyclooctane. The molecular targets and pathways involved vary based on the specific chemical context.
類似化合物との比較
Similar Compounds
(1R,4S)-1,4-dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine.
(1R,4S)-1,4-diiodocyclooctane: Similar structure but with iodine atoms instead of chlorine.
Cyclooctane-1,4-diol: The hydroxylated derivative of (1R,4S)-1,4-dichlorocyclooctane.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its brominated, iodinated, or hydroxylated analogs.
特性
CAS番号 |
40572-74-5 |
|---|---|
分子式 |
C8H14Cl2 |
分子量 |
181.10 g/mol |
IUPAC名 |
(1R,4S)-1,4-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2/t7-,8+ |
InChIキー |
CXYRLCVPPVQCSJ-OCAPTIKFSA-N |
異性体SMILES |
C1CC[C@@H](CC[C@@H](C1)Cl)Cl |
正規SMILES |
C1CCC(CCC(C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)













